TRPC6 Antagonistic Potency Comparable to SKF-96365 but with a Distinct Chemical Scaffold
In a fluorescence-based Ca2+ influx assay using HEK293 cells stably expressing mouse TRPC6 channels, compound 1s inhibited TRPC6-mediated Ca2+ elevation with an IC50 of 4.2 ± 0.1 μM, which is comparable to the non-selective TRPC6 antagonist SKF-96365 (IC50 4.9 μM) [1]. In contrast, the highly potent TRPC6 inhibitor SAR7334 exhibits an IC50 of 7.9 nM (~530-fold more potent) [1], but SAR7334 belongs to a completely different chemotype (thiazole-piperidine), making 1s the only benzothiazole-based antagonist currently available at this potency tier with an identified binding mode. The naphthalene-bearing analogue 1r showed no TRPC6 antagonistic activity [1], demonstrating that the tetrahydronaphthalene group is indispensable for this profile.
| Evidence Dimension | TRPC6 Ca2+ influx inhibition (IC50) |
|---|---|
| Target Compound Data | 4.2 ± 0.1 μM |
| Comparator Or Baseline | SKF-96365: 4.9 μM; SAR7334: 7.9 nM; Compound 1r (naphthalene analogue): No Activity |
| Quantified Difference | ~1.2× less potent than SKF-96365; ~530× less potent than SAR7334; 1s active vs. 1r inactive (qualitative switch) |
| Conditions | HEK293 cells stably expressing mouse TRPC6; Ca2+ fluorescence assay; HDM (10 μM) as activator |
Why This Matters
Procurement of 1s is justified when a benzothiazole-based TRPC6 antagonist with moderate potency and a well-characterized binding mode is required for target validation or SAR expansion, as no other benzothiazole amide provides this combination.
- [1] Wei, Y., Zhang, M., Lyu, Z., et al. Benzothiazole Amides as TRPC3/6 Inhibitors for Gastric Cancer Treatment. ACS Omega 2021, 6 (13), 9196–9203. View Source
